N-(3-acetylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide
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Overview
Description
N-(3-acetylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, an acetylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Pyrrolo[3,2-d]pyrimidine Core: : The pyrrolo[3,2-d]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve heating under reflux conditions .
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Introduction of the Acetylphenyl Group: : The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction. This reaction typically involves the use of acetyl chloride and anhydrous aluminum chloride as a catalyst .
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Attachment of the Acetamide Moiety: : The final step involves the attachment of the acetamide moiety through an amidation reaction. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of corresponding carboxylic acids or ketones .
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the formation of alcohols or amines .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO), elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-acetylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .
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Medicine: : The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
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Industry: : In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
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Enzyme Inhibition: : The compound may inhibit specific enzymes involved in disease pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
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Receptor Binding: : The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways. This can result in various biological effects, such as apoptosis or cell proliferation .
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Gene Expression Modulation: : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins. This can lead to changes in the expression of genes involved in disease processes .
Comparison with Similar Compounds
N-(3-acetylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide can be compared with other similar compounds, such as:
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Pyrimidine Derivatives: : These compounds share a similar pyrimidine core and may exhibit comparable biological activities. Examples include 5-fluorouracil and cytarabine .
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Pyrrolo[3,2-d]pyrimidine Derivatives: : These compounds have a similar pyrrolo[3,2-d]pyrimidine core and may exhibit unique properties. Examples include palbociclib and dilmapimod .
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Acetamide Derivatives: : These compounds contain an acetamide moiety and may have similar chemical reactivity. Examples include acetanilide and paracetamol .
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-27-15-25-22-20(17-8-5-4-6-9-17)13-28(23(22)24(27)31)14-21(30)26-19-11-7-10-18(12-19)16(2)29/h4-13,15H,3,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCNHHIBYNBTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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